molecular formula C9H7N3O2 B1328872 4-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid CAS No. 914637-20-0

4-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid

Cat. No. B1328872
M. Wt: 189.17 g/mol
InChI Key: GFUFIDWOYDZIGB-UHFFFAOYSA-N
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Description

The compound "4-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid" is a derivative of imidazo[1,5-a]pyridine, which is a fused heterocyclic compound that has been the subject of various studies due to its potential applications in medicinal chemistry and material science. The imidazo[1,5-a]pyridine core is known for its versatility in chemical reactions and its ability to form stable N-heterocyclic carbenes .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine derivatives, such as the carboxylic acids, can be achieved through several methods. One approach involves the reaction of 2-(aminomethyl)pyridine with acyl chlorides followed by treatment with trifluoroacetic anhydride, leading to imidazo[1,5-a]pyridine-1-carboxylic acids via haloform cleavage . Another method includes the reaction of β-lactam carbenes with 2-pyridyl isonitriles, followed by acidic hydrolysis to produce imidazo[1,2-a]pyridine derivatives . Additionally, multicomponent reactions involving imidazo[1,5-a]pyridine carbenes have been used to synthesize fully substituted furans .

Molecular Structure Analysis

The molecular structure of imidazo[1,5-a]pyridine derivatives has been characterized spectroscopically, and their coordination with metal ions has been explored. For instance, the reaction of 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid with different main group metal ions has led to the formation of various coordination polymers with distinct structural motifs . The silver(I) coordination framework synthesized from a similar dicarboxylic acid exhibits a diamondoid topology .

Chemical Reactions Analysis

Imidazo[1,5-a]pyridine derivatives participate in a variety of chemical reactions. They have been used to generate stable N-heterocyclic carbenes , and they react with aldehydes and dimethyl acetylenedicarboxylate or allenoates to produce substituted furans . The functionalization reactions of these compounds have been studied both experimentally and theoretically, providing insights into their reactivity and potential applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,5-a]pyridine derivatives are influenced by their molecular structure. The thermal stability of coordination polymers based on these compounds has been investigated, revealing their potential for use in materials science . Additionally, some derivatives exhibit fluorescent properties, which can be utilized in the development of fluorescent probes . The antituberculotic activity of certain imidazo[1,5-a]pyridine carboxylic acid derivatives has also been evaluated, although the results indicated low activity 9.

Scientific Research Applications

  • Pharmaceutical Applications

    • Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties .
    • The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • There are different examples of commercially available drugs in the market which contains imidazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
  • Synthesis of Natural Products

    • Imidazol-4-ones are an important scaffold for a variety of applications, including natural products .
    • This heterocyclic structural motif is also found naturally occurring in the body. Imidazol-4-ones are found as advanced glycation end products (AGE), post-translational modifications of several amino acids-aka 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO), and creatinine, a waste product used to indicate kidney health .
    • Preparation of (4H)-imidazol-4-ones goes back as far as 1907, when H. Finger first reported the synthesis of a (4H)-imidazol-4-one .

properties

IUPAC Name

4-imidazol-1-ylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)8-5-7(1-2-11-8)12-4-3-10-6-12/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUFIDWOYDZIGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N2C=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650356
Record name 4-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid

CAS RN

914637-20-0
Record name 4-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-imidazol-1-yl)pyridine-2-carboxylic acid
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